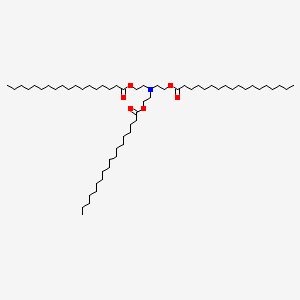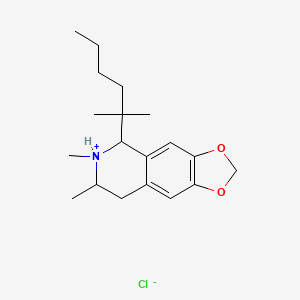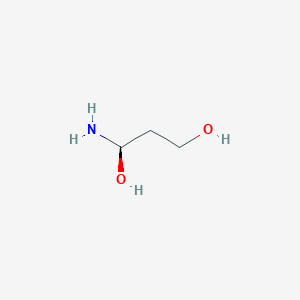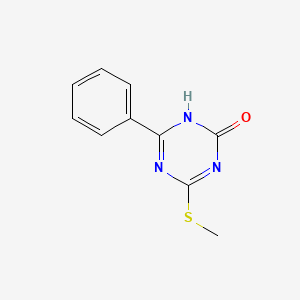
4-Methylsulfanyl-6-phenyl-1,3,5-triazin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylsulfanyl-6-phenyl-1H-1,3,5-triazin-2-one is a heterocyclic compound belonging to the 1,3,5-triazine family. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
準備方法
The synthesis of 4-methylsulfanyl-6-phenyl-1H-1,3,5-triazin-2-one typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. One common method includes the reaction of cyanuric chloride with thiophenol and aniline derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
化学反応の分析
4-Methylsulfanyl-6-phenyl-1H-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazine derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted triazine derivatives with potential biological activities .
科学的研究の応用
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents
Medicine: Research has shown that derivatives of this compound possess anticancer, anti-inflammatory, and antiviral properties, highlighting its potential as a therapeutic agent
作用機序
The mechanism of action of 4-methylsulfanyl-6-phenyl-1H-1,3,5-triazin-2-one varies depending on its application. In antimicrobial activity, it is believed to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, thereby preventing bacterial growth . In anticancer applications, the compound may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways involved in cell cycle regulation .
類似化合物との比較
4-Methylsulfanyl-6-phenyl-1H-1,3,5-triazin-2-one can be compared with other similar compounds in the 1,3,5-triazine family, such as:
Hexamethylmelamine: Known for its antitumor properties, used clinically to treat lung, breast, and ovarian cancers.
2-Amino-4-morpholino-1,3,5-triazine: Exhibits significant aromatase inhibitory activity and is used in cancer treatment.
4,6-Dichloro-1,3,5-triazine-2-ylamino-benzoic acid: Demonstrates significant antimicrobial activity against various bacterial strains.
The uniqueness of 4-methylsulfanyl-6-phenyl-1H-1,3,5-triazin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound for various applications .
特性
分子式 |
C10H9N3OS |
|---|---|
分子量 |
219.27 g/mol |
IUPAC名 |
4-methylsulfanyl-6-phenyl-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C10H9N3OS/c1-15-10-12-8(11-9(14)13-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12,13,14) |
InChIキー |
LNZNGZRZPAVAIL-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=O)NC(=N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


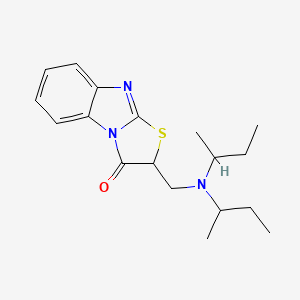
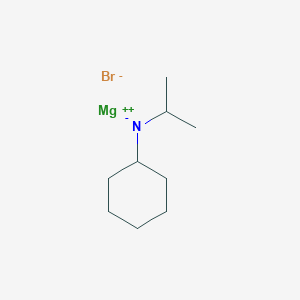

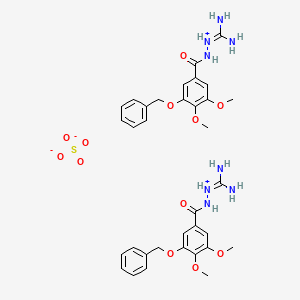



![1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine](/img/structure/B13743151.png)
![Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO'][1,3-propanediolato(2-)-kappaO,kappaO']-](/img/structure/B13743154.png)
![3-[9-(2-Carboxyethyl)-15-(1-hydroxyethyl)-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13743161.png)
